![molecular formula C18H13F6N3O B2861243 N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 477851-77-7](/img/structure/B2861243.png)
N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Fluorinated Polyimides
Researchers have developed novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers, including compounds structurally related to N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine. These materials exhibit exceptional solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability. They have potential applications in the electronics industry for creating transparent, flexible films with desirable electrical properties (Chung & Hsiao, 2008).
Synthesis and Characterization of Fluorinated Polyimides
Another study focused on the synthesis of fluorinated polyimides using a novel bis(ether amine) monomer, showcasing their high solubility in strong polar solvents and the ability to form flexible, tough films. These polyimides displayed high glass-transition temperatures and decomposition temperatures, indicating their potential for high-performance applications (Hsiao, Yang, & Huang, 2004).
Charge Resonance Excitations
The electronic properties of derivatives of this compound have been studied, particularly focusing on charge resonance excitations in radical cations. This research contributes to understanding the electronic coupling and stability of azulene derivatives, which are essential for developing materials with specific electronic and optical properties (Nöll et al., 2007).
Improved Chromatographic Detection
A study utilized the unique chemical properties of aromatic amines, related to the structure of this compound, to enhance the chromatographic detection of contaminants in consumer products. This research shows the potential of utilizing specific chemical interactions to improve analytical methods for detecting harmful substances (Lizier & Zanoni, 2012).
Enantioselective Recognition
Research into the enantioselective recognition of amines using atropisomeric bisphenolnaphthalene derivatives, related in structure to this compound, has opened avenues for developing new sensors and recognition materials. These materials can detect a wide range of chiral amines, which is valuable in pharmaceutical and chemical research (Ghosn & Wolf, 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it gets into the eyes .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O/c1-28-11-4-2-10(3-5-11)9-25-15-7-6-12-13(17(19,20)21)8-14(18(22,23)24)26-16(12)27-15/h2-8H,9H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXKIEQFYZHWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)
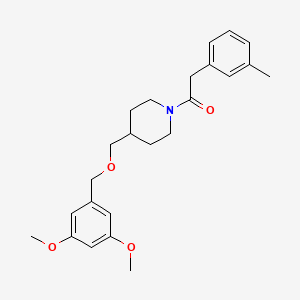
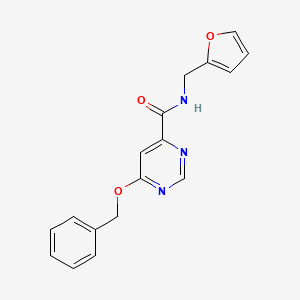
![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)
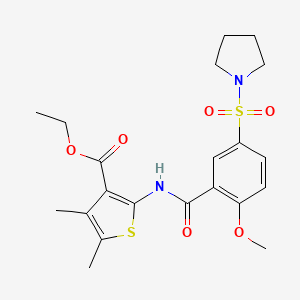
![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)
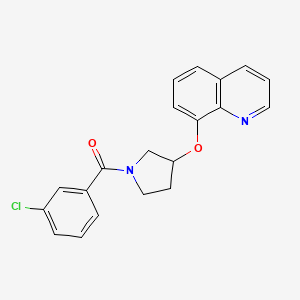

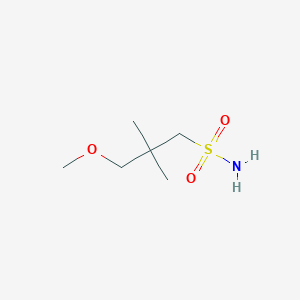

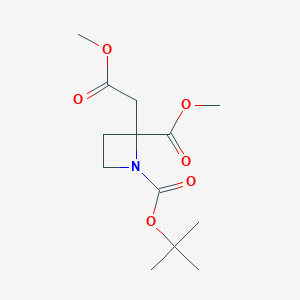


amine](/img/structure/B2861180.png)